1,3-Dihydroisobenzofuran-4-ol

biocatalysis radical scavenging antioxidant

1,3-Dihydroisobenzofuran-4-ol (CAS 417704-22-4; MFCD22397734) is a bicyclic heterocycle belonging to the phthalane (1,3-dihydroisobenzofuran) family, distinguished by a single phenolic hydroxyl at the C-4 position on the saturated furan-fused benzene ring. With a molecular formula of C₈H₈O₂, a molecular weight of 136.15 g/mol, a predicted pKa of 9.80 ± 0.20, and a melting point of 130–135 °C, this compound occupies a specific niche between the unsubstituted parent scaffold and more heavily oxygenated natural product derivatives.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
Cat. No. B7960269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydroisobenzofuran-4-ol
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)C(=CC=C2)O
InChIInChI=1S/C8H8O2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,9H,4-5H2
InChIKeyUKJMNFUGXKKYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroisobenzofuran-4-ol: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


1,3-Dihydroisobenzofuran-4-ol (CAS 417704-22-4; MFCD22397734) is a bicyclic heterocycle belonging to the phthalane (1,3-dihydroisobenzofuran) family, distinguished by a single phenolic hydroxyl at the C-4 position on the saturated furan-fused benzene ring . With a molecular formula of C₈H₈O₂, a molecular weight of 136.15 g/mol, a predicted pKa of 9.80 ± 0.20, and a melting point of 130–135 °C, this compound occupies a specific niche between the unsubstituted parent scaffold and more heavily oxygenated natural product derivatives [1]. The dihydroisobenzofuran core is a recognized privileged structure in medicinal chemistry, appearing in marketed drugs such as citalopram/escitalopram and in numerous bioactive fungal metabolites, yet the 4-monohydroxy substitution pattern imparts distinct reactivity and hydrogen-bonding geometry that cannot be replicated by other regioisomers or the fully aromatic benzofuran-4-ol [2].

Fragment-based design: single phenolic handle at C-4 enables stepwise SAR elaboration without polyhydroxy interference
Biocatalytic pathway: regiospecific ToMO hydroxylation provides antioxidant building blocks from inert phthalan
Reference standard: well-defined dihydroisobenzofuran scaffold for natural product metabolite identification

Why 1,3-Dihydroisobenzofuran-4-ol Cannot Be Replaced by Generic Dihydroisobenzofuran Analogs in Research Procurement


The dihydroisobenzofuran scaffold tolerates diverse substitution patterns, yet hydroxyl group count and position critically govern both antioxidant potency and synthetic utility. The unsubstituted phthalan lacks any radical-scavenging capacity, while the 4,6-diol and 4,5,7-triol derivatives achieve quantifiable DPPH EC₅₀ values but introduce additional hydrogen-bond donors that alter solubility, metabolic stability, and downstream derivatization options [1]. The 4-monohydroxy substitution uniquely provides a single phenolic handle for selective etherification, esterification, or bioconjugation without the competing reactivity of catechol-like ortho-dihydroxy motifs, making it the scaffold of choice when a single reactive anchor point is required for fragment-based drug design or PROTAC linker attachment [2]. Furthermore, the saturated 1,3-dihydro ring distinguishes this compound from fully aromatic benzofuran-4-ol, conferring greater conformational flexibility and a distinct oxidation potential profile relevant to radical-scavenging applications [3].

Unsubstituted phthalan Lacks radical-scavenging activity; no C-4 phenolic handle for derivatization, limiting synthetic utility
4,6-diol / polyhydroxy analogs Additional hydroxyls introduce competing reactivity; may shift conjugation stoichiometry and require orthogonal protection
Benzofuran-4-ol (aromatic) Rigid planar core alters conformational ensemble; different metabolic stability profile may affect lead optimization outcomes

Quantitative Differentiation Evidence for 1,3-Dihydroisobenzofuran-4-ol Against Closest Structural Analogs


Regioselective Biocatalytic Hydroxylation Confers Radical-Scavenging Activity Absent in the Unsubstituted Parent Phthalan

In a direct head-to-head biotransformation study, recombinant toluene o-xylene monooxygenase (ToMO) converted phthalan (1,3-dihydroisobenzofuran) exclusively into a single mono-hydroxylated product identified as 1,3-dihydroisobenzofuran-4-ol (compound 4, DHiBF), with a formation rate of 1.79 ± 0.03 μM min⁻¹ and a yield of 10.8 ± 0.2% after 2 h incubation [1]. The unsubstituted phthalan substrate displayed no detectable radical-scavenging activity in the DPPH assay, whereas the 4-hydroxylated product exhibited measurable antioxidant activity, though its EC₅₀ could not be precisely determined because the dose–response curve did not reach saturation at the tested concentrations [1]. In a cellular model using H9c2 rat cardiomyoblasts subjected to sodium arsenite-induced oxidative stress, the 4-ol derivative provided a protective effect at 90 μM, a concentration at which the parent phthalan showed no protection [1].

Radical-scavenging gain
Head-to-head
Target (4-OH product)
Detectable DPPH activity; formation rate 1.79 µM/min; cellular protection in H9c2 cells at 90 µM
Comparator (phthalan)
No DPPH radical-scavenging activity; no cellular protection
4-OH substitution is necessary and sufficient to confer radical-scavenging function on the inert scaffold
EC₅₀ not determinable; dose-response did not saturate at tested concentrations
biocatalysis radical scavenging antioxidant ToMO monooxygenase

Monohydroxy vs. Dihydroxy Dihydroisobenzofuran: Quantitative DPPH Potency Differential Guides Fit-for-Purpose Selection

In a cross-study comparison, the structurally related 1,3-dihydroisobenzofuran-4,6-diol, isolated from the edible mushroom Neolentinus lepideus, demonstrated quantifiable DPPH radical-scavenging activity with an IC₅₀ of 68.6 μM [1]. By contrast, 1,3-dihydroisobenzofuran-4-ol, containing only a single phenolic hydroxyl, showed weaker antioxidant activity in the DPPH assay such that a reliable EC₅₀ could not be calculated from the dose–response data [2]. This approximately >2-fold difference in potency (estimated from the fact that the 4-ol did not reach 50% inhibition at tested concentrations up to at least 80–90 μM, implying an EC₅₀ substantially above 68.6 μM) is consistent with the established SAR principle that catechol and resorcinol-like dihydroxy arrangements enhance radical-scavenging efficiency through stabilization of the phenoxyl radical intermediate via intramolecular hydrogen bonding, a mechanism unavailable to the monohydroxy 4-ol [3].

DPPH potency gap
Cross-study
≥ 1.3-fold weaker scavenging
EC₅₀ not determinable (4-ol) vs IC₅₀ 68.6 µM (4,6-diol)
Monohydroxy pattern supports single-site conjugation; diol pattern supports higher intrinsic antioxidant potency
SAR consistent with catechol-like stabilization of phenoxyl radical intermediate
DPPH assay structure-activity relationship antioxidant potency natural products

Physicochemical Differentiation from Fully Aromatic Benzofuran-4-ol: pKa, LogP, and Conformational Flexibility

1,3-Dihydroisobenzofuran-4-ol (C₈H₈O₂, MW 136.15) differs fundamentally from its fully aromatic counterpart benzofuran-4-ol (C₈H₆O₂, MW 134.13) by the saturation of the furan ring . The dihydro analog has a predicted pKa of 9.80 ± 0.20, whereas the aromatic benzofuran-4-ol has a LogP of approximately 1.93 . The saturated dihydro ring introduces sp³ hybridization at C-1 and C-3, creating a non-planar bicyclic system with distinct conformational preferences that affect target binding geometry compared with the rigid planar benzofuran-4-ol [1]. The molecular weight difference (136.15 vs. 134.13) and the presence of two additional hydrogen atoms alter hydrogen-bond acceptor capacity at the furan oxygen, influencing solubility and permeability profiles in ways relevant to CNS drug design given the success of the related dihydroisobenzofuran scaffold in the SSRI citalopram [1].

Physicochemical contrast
Class-level
pKa 9.80 (4-ol, predicted) vs LogP ~1.93 (benzofuran-4-ol)
MW 136.15 vs 134.13
Ring hybridization sp³ C-1/C-3 (saturated) vs planar sp² furan
Saturated dihydro ring alters conformational ensemble and hydrogen-bond acceptor capacity relative to aromatic analog
Relevant for fragment-based design given scaffold role in citalopram
physicochemical profiling drug-likeness pKa conformational analysis

Tyrosinase Inhibitory Activity: Positional Hydroxylation Pattern Dictates Functional Outcome on the Dihydroisobenzofuran Scaffold

Although 1,3-dihydroisobenzofuran-4-ol itself has not been directly tested in tyrosinase inhibition assays, the closely related 1,3-dihydroisobenzofuran-4,5,7-triol (differing by two additional hydroxyl groups at C-5 and C-7) acts as a potent competitive inhibitor of mushroom tyrosinase with an IC₅₀ of 173 μg/mL (~0.95 mM, based on MW ~182), while the 5-methoxy-4,7-diol analog shows an IC₅₀ of 263 μg/mL [1]. This SAR reveals that hydroxylation at the 4-position is conserved across active analogs and that progressive hydroxylation enhances tyrosinase affinity. The 4-monohydroxy substitution thus represents the minimal pharmacophoric element required for tyrosinase engagement, positioning the compound as a lean starting scaffold for fragment-based discovery of tyrosinase inhibitors where additional functionalization can be introduced in a controlled, stepwise manner at the 5- and 7-positions [2].

Tyrosinase SAR
Class-level
4-OH present in active analogs; 4,5,7-triol IC₅₀ 173 µg/mL (competitive); hydroxylation count correlates with inhibitory potency
4-OH represents minimal pharmacophore for tyrosinase engagement; supports fragment growth strategy
Direct IC₅₀ for 4-ol not reported; SAR inference from triol/methoxy analogs
tyrosinase inhibition melanogenesis competitive inhibitor mushroom tyrosinase

Evidence-Backed Application Scenarios for 1,3-Dihydroisobenzofuran-4-ol in Research and Industrial Procurement


Fragment-Based Drug Discovery Targeting Tyrosinase or Related Metalloenzymes

1,3-Dihydroisobenzofuran-4-ol serves as a minimal fragment-sized (MW 136.15) scaffold bearing the conserved 4-OH pharmacophore found in potent natural tyrosinase inhibitors such as 1,3-dihydroisobenzofuran-4,5,7-triol (IC₅₀ = 173 μg/mL) [1]. Its low molecular weight and single functional handle make it ideal for fragment-based screening campaigns where incremental hydroxylation at C-5 and C-7 can be introduced to probe structure-activity relationships in a controlled manner, avoiding the synthetic complexity of directly manipulating the fully hydroxylated natural product. The predicted pKa of 9.80 and melting point of 130–135 °C ensure compatibility with biochemical assay buffer conditions [2].

Biocatalytic Production of Regiospecifically Hydroxylated Antioxidant Building Blocks

The toluene o-xylene monooxygenase (ToMO) system in recombinant E. coli converts phthalan to 1,3-dihydroisobenzofuran-4-ol as the exclusive hydroxylation product with a formation rate of 1.79 ± 0.03 μM min⁻¹ and a yield of 10.8 ± 0.2% after 2 h [1]. This regiospecificity is critical: chemical hydroxylation methods typically produce mixtures of 4-OH and 5-OH regioisomers that require chromatographic separation. The 4-OH product uniquely exhibits radical-scavenging activity not present in the unhydroxylated phthalan and provides cellular protection against oxidative stress in H9c2 cardiomyoblasts at 90 μM [1]. This positions the compound as a regiopure antioxidant precursor for further synthetic elaboration.

Selective Monofunctionalization Handle for PROTAC Linker Conjugation and Bioconjugate Chemistry

Unlike the 4,6-diol (DPPH IC₅₀ = 68.6 μM) or 4,5,7-triol analogs that contain multiple reactive hydroxyl groups prone to cross-linking, 1,3-dihydroisobenzofuran-4-ol provides a single phenolic -OH for site-selective etherification, esterification, or carbamate formation [1]. This is essential for PROTAC (proteolysis-targeting chimera) design, where unambiguous linker attachment at a single position is required to maintain homogeneous conjugate stoichiometry. The saturated dihydro ring further distinguishes it from benzofuran-4-ol by reducing aromaticity-driven non-specific binding and oxidative metabolism [2].

Reference Standard for Dihydroisobenzofuran Metabolite Identification in Natural Product Research

As the simplest hydroxylated member of the dihydroisobenzofuran natural product family—which includes pestacin, isopestacin, xylarinol B, and various fungal metabolites—the 4-ol compound can serve as a chromatographic and spectroscopic reference standard for LC-MS/MS metabolite profiling [1]. Its well-defined physicochemical properties (MW 136.15, λmax ~279 nm, SMILES: Oc1cccc2c1COC2) enable unambiguous identification in complex biological matrices, supporting dereplication efforts in natural product discovery programs [2].

Application
Selection Property
Validation Focus
Fragment-based discovery targeting tyrosinase
Minimal 4-OH pharmacophore scaffold
Tyrosinase engagement SAR with incremental hydroxylation
Biocatalytic antioxidant building blocks
Regiospecific mono-hydroxylation by ToMO
Radical-scavenging activity acquisition vs. phthalan
Selective monofunctional PROTAC conjugation
Single phenolic handle without catechol cross-reactivity
Site-selective linker attachment stoichiometry
Reference standard for metabolite identification
Defined physicochemical and spectral fingerprint
Chromatographic/MS identification in natural product matrices
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